molecular formula C4H8O2S B010348 Sulfobetaine CAS No. 4727-41-7

Sulfobetaine

Cat. No.: B010348
CAS No.: 4727-41-7
M. Wt: 120.17 g/mol
InChI Key: PSBDWGZCVUAZQS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfobetaines are a type of zwitterionic surfactants . They are electroneutral salts, which have in the same molecule, two ionic centers with different charge . Their primary targets are the surfaces they come into contact with, including biological surfaces such as skin and eyes . They also interact with proteins and cells .

Mode of Action

Sulfobetaines interact with their targets through electrostatic interactions . They can form aggregates with the hydrophobic blocks of polymer molecules, reducing the bulk viscosity . Zwitterionic surfactant aralkyl substituted alkyl sulfobetaine bsb molecules can build “bridges” between different polymer molecules through hydrogen bonding and electrostatic interaction .

Biochemical Pathways

It is known that they can affect the intrinsic coagulation pathway . They display a strong inhibitory effect on this pathway, which is associated with a significant decrease in the coagulation factor activity .

Pharmacokinetics

For example, in siloxane-based biostable polycarbonateurethanes (PCUs), the insertion of this compound led to a decrease in the molecular weight and polydispersity index (PDI) of the material .

Result of Action

The incorporation of this compound into materials can lead to various effects. For instance, in pH-responsive micelles with positive charges, the incorporation of this compound led to a decrease in cytotoxicity, hemolysis, RBC deformability, activated partial thromboplastin time (APTT), prothrombin time (PT), platelet activation, protein (albumin, fibrinogen, plasma) adsorption, phagocytosis, and in vivo biodistribution .

Action Environment

The action of sulfobetaines can be influenced by various environmental factors. For example, the activity of sulfobetaines as antibacterial agents strongly depends on the length of the alkyl chain . Additionally, the interaction between sulfobetaines and proteins or cells can be affected by the concentration of the this compound .

Biochemical Analysis

Biochemical Properties

Sulfobetaine exhibits excellent biochemical properties due to its zwitterionic nature. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and activity. The nature of these interactions is largely due to the electro-neutral salt structure of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism. The presence of this compound can enhance the stability of proteins and enzymes within the cell, thereby influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The zwitterionic nature of this compound allows it to interact with various biomolecules, influencing their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound exhibits good stability, with minimal degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating the potential of this compound for long-term applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects are not mentioned in the literature, it is generally observed that this compound exhibits good biocompatibility, suggesting that it may have minimal toxic or adverse effects at high doses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation within the cell .

Preparation Methods

Sulfobetaine can be synthesized through various methods. One common laboratory synthesis involves the reaction of 1,3-propanesultone or 1,4-butanesultone with corresponding N,N-dimethylalkylamine in ethyl acetate at room temperature . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfobetaine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, depending on the desired reaction pathway. Major products formed from these reactions often include modified this compound derivatives or polymers with enhanced properties.

Comparison with Similar Compounds

Sulfobetaine is unique among zwitterionic surfactants due to its sulfonate group. Similar compounds include:

This compound’s unique structure provides it with distinct properties, such as better solubility in water and enhanced detergency, making it particularly useful in various applications.

Properties

IUPAC Name

2-dimethylsulfonioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197081
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-41-7
Record name Dimethylsulfonioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsulfonioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do sulfobetaines interact with biological systems, and what are the downstream effects?

A1: Sulfobetaines are known for their excellent biocompatibility, largely attributed to their unique zwitterionic nature. They form a tightly bound hydration shell through strong ion-dipole interactions with water molecules []. This hydration layer acts as a barrier, effectively reducing non-specific protein adsorption [, , ], cell adhesion [, , , ], and bacterial attachment [, ]. This characteristic renders them highly desirable for biomedical applications, especially in developing anti-fouling materials [, , ] and blood-contacting devices [, , ].

Q2: What is the general structure of a sulfobetaine molecule?

A2: Sulfobetaines are characterized by the presence of both a quaternary ammonium cation and a sulfonate anion within the same molecule, typically separated by a short alkyl chain. This arrangement leads to overall electroneutrality despite the presence of charged groups.

Q3: Is there spectroscopic data available that confirms the presence of this compound on modified surfaces?

A3: Yes, several studies utilize spectroscopic techniques to confirm the successful incorporation of this compound. For instance, Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) are commonly employed to verify the presence of characteristic chemical bonds associated with this compound on modified surfaces [, , ].

Q4: How stable are this compound-based surfactants under harsh reservoir conditions?

A4: this compound surfactants exhibit remarkable stability in high salinity and high-temperature environments, often encountered in enhanced oil recovery (EOR) applications [, , ]. Studies have shown that compared to other ionic surfactants like carboxylates and sulfates, sulfobetaines demonstrate superior long-term thermal stability at elevated temperatures (e.g., 95 °C for 150 days) and high salinity (e.g., TDS = 57,600 ppm) []. This makes them promising candidates for enhancing oil recovery in challenging reservoir conditions.

Q5: How does the incorporation of this compound into polymers impact their properties and applications?

A5: Incorporating this compound into polymer matrices significantly alters their properties, enhancing their hydrophilicity and biocompatibility [, , ]. For instance, this compound-modified poly(vinylidene fluoride) (PVDF) membranes demonstrate significantly improved anti-protein-fouling performance, critical in water treatment and biomedical applications []. The presence of the amide group in the this compound structure contributes to enhanced hydrophilicity and stability, leading to a more robust anti-fouling performance [].

Q6: Have there been any computational studies exploring the interactions of sulfobetaines at the molecular level?

A6: Yes, molecular simulations have been employed to understand the self-assembled structure and behavior of this compound monolayers. For instance, molecular dynamics simulations revealed that this compound forms a stable, ordered monolayer on gold (Au (111)) surfaces []. The simulations provided insights into the orientation of this compound molecules on the surface and the formation of a robust water film, further supporting their anti-fouling properties.

Q7: How do structural modifications of the this compound molecule affect its properties and applications?

A7: Structural modifications in the this compound molecule, like varying the alkyl chain length, introducing hydroxyl groups, or changing the counterions, significantly influence their surface activity, critical micelle concentration (CMC), and interfacial tension properties [, ]. For example, increasing the alkyl chain length generally leads to lower CMC values and reduced surface tension []. These modifications allow for tailoring the properties of sulfobetaines for specific applications, such as enhanced oil recovery, detergency, or surface modification.

Q8: How does the length of the carbon spacer between the charged groups in sulfobetaines influence their antifouling properties?

A8: The length of the carbon spacer between the positively charged quaternary ammonium group and the negatively charged sulfonate group in sulfobetaines plays a crucial role in their antifouling performance. Studies comparing sulfobetaines with varying spacer lengths (SB-2 with two methylene groups, SB-3 with three methylene groups) revealed that both the spacer length and the nature of the charged groups influence the antifouling capacity []. Understanding this relationship allows for optimizing the this compound structure for specific anti-fouling applications.

Q9: How do different formulation strategies impact the stability and efficacy of this compound-based materials?

A9: Formulating stable and effective this compound-based materials requires careful consideration of factors like concentration, solvent, and potential interactions with other components. For example, in the context of antimicrobial applications, incorporating sulfobetaines into polymer matrices at specific concentrations can influence their activity against different microbial strains []. Additionally, the choice of solvent and polymerization techniques can affect the final properties and efficacy of this compound-based coatings and materials.

Q10: Are there specific SHE regulations governing the use and disposal of this compound-based materials?

A10: SHE regulations regarding sulfobetaines can vary depending on the specific application, the this compound derivative in question, and the geographical location. While generally considered biocompatible, it is crucial to consult and adhere to the relevant safety data sheets and regulations when handling, using, and disposing of this compound-based materials.

Q11: What is the biocompatibility of this compound-modified materials for biomedical applications?

A11: this compound-modified materials have demonstrated excellent biocompatibility in various studies [, , , ]. For example, this compound-modified poly(ethylene terephthalate) (PET) films showed reduced platelet adhesion and activation compared to unmodified PET, indicating improved blood compatibility []. Moreover, these modified surfaces exhibited suppressed inflammatory responses, suggesting their potential for use in blood-contacting devices and other biomedical applications.

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